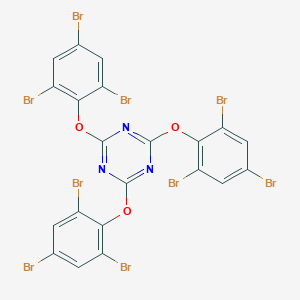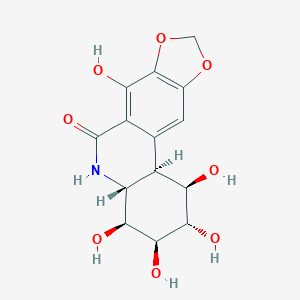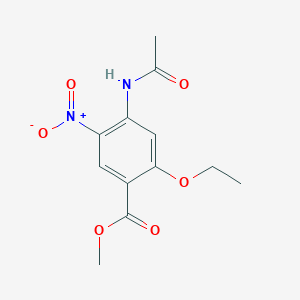![molecular formula C22H28O4 B116967 14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one CAS No. 83873-16-9](/img/structure/B116967.png)
14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one: is a complex organic compound with a molecular formula of C22H28O5
Mechanism of Action
Target of Action
It is known to be an impurity from the synthesis of Fluorometholone , a glucocorticoid with anti-inflammatory properties . .
Mode of Action
As it is an impurity from the synthesis of Fluorometholone , it may share some similarities in its mode of action with this compound
Biochemical Pathways
A study on the metabolic pathways and genes involved in epoxy fatty acid-enriched oil production in plants provides some insights . It suggests that various genes associated with acyl editing, fatty acid β-oxidation, triacylglycerol assembly, and oil-body formation play fundamental roles in epoxy fatty acid production . Whether Epoxy Metradiene affects similar pathways in humans remains to be investigated.
Pharmacokinetics
The pharmacokinetic properties of Epoxy Metradiene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. As a biochemical used in proteomics research , it is crucial to understand these properties to predict its bioavailability and potential biological effects
Result of Action
As an impurity from the synthesis of Fluorometholone , it may share some of the molecular and cellular effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Epoxy Metradiene is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to store Epoxy Metradiene at 4°C , suggesting that temperature could affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with simpler precursor molecules. One common approach is the Fischer indole synthesis , which involves the reaction of phenylhydrazine with cyclohexanone derivatives under acidic conditions. The reaction conditions often require the use of strong acids like methanesulfonic acid (MsOH) and solvents such as methanol (MeOH) under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and by-products, ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols.
Scientific Research Applications
chemistry, biology, medicine, and industry . Its complex structure makes it a valuable intermediate in the synthesis of other bioactive molecules. In medicine, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as dexamethasone 9,11-epoxide and mometasone EP impurity L . While these compounds share structural similarities, each has unique properties and potential applications. The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications.
List of Similar Compounds
Dexamethasone 9,11-epoxide
Mometasone EP impurity L
Properties
CAS No. |
83873-16-9 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1S,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-9-17-15-6-8-21(25,13(2)23)20(15,4)11-18-22(17,26-18)19(3)7-5-14(24)10-16(12)19/h5,7,10,12,15,17-18,25H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22+/m0/s1 |
InChI Key |
SIYXFDGWCLUFNE-SJTSTTJWSA-N |
SMILES |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)O |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)C)(C(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)O |
Synonyms |
(6α,9β,11β)-9,11-Epoxy-17-hydroxy-6-methyl-pregna-1,4-diene-3,20-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B116893.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)



![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)






